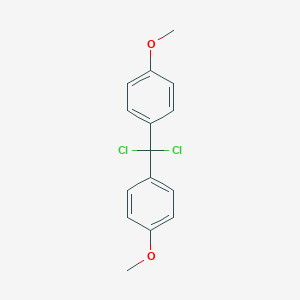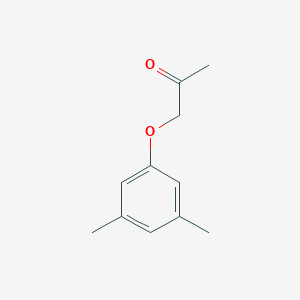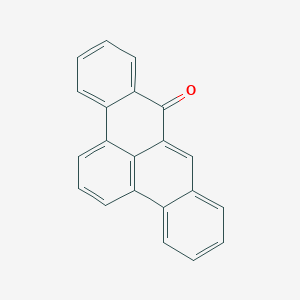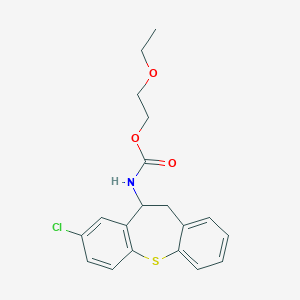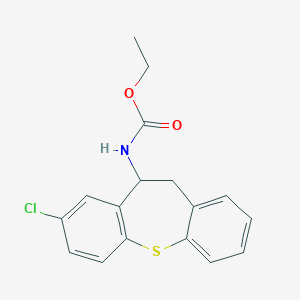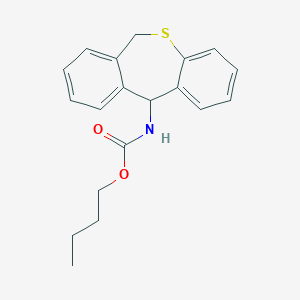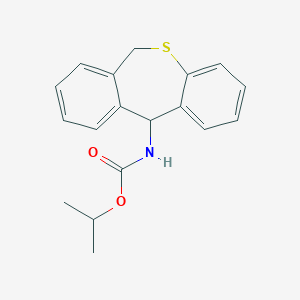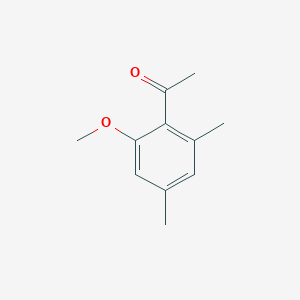
1-苯基哌嗪
概述
描述
1-Phenylpiperazine is a chemical compound with the molecular formula C10H14N2 . It is used in the synthesis of various pharmaceutical and organic compounds .
Synthesis Analysis
1-Phenylpiperazine can be synthesized through several methods. One common method involves the reaction of diethanolamine with m-chloroaniline . Another method involves the slow evaporation that occurs when 1-phenylpiperazine and fumaric acid are combined in a stoichiometric 1:1 ratio .
Molecular Structure Analysis
The molecular structure of 1-Phenylpiperazine consists of a piperazine ring attached to a phenyl group . The molecular weight of 1-Phenylpiperazine is 162.23 .
Chemical Reactions Analysis
1-Phenylpiperazine can participate in various chemical reactions. For instance, it can react with copper (I) cyanide in the presence of KCN to produce network compounds .
Physical And Chemical Properties Analysis
1-Phenylpiperazine has a refractive index of 1.588, a boiling point of 286 °C, and a density of 1.062 g/mL at 25 °C . It is insoluble in water .
科学研究应用
Industrial Material Production
- Comprehensive and Detailed Summary of the Application: 1-Phenylpiperazine is used in the manufacture of various industrial materials . This includes plastics, resins, pesticides, and brake fluid .
- Detailed Description of the Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures can vary widely depending on the specific industrial process and the type of material being produced. Typically, 1-Phenylpiperazine would be used as a reactant in a chemical synthesis process .
- Thorough Summary of the Results or Outcomes Obtained: The outcomes of these processes are the production of various industrial materials. The specific results, including any quantitative data or statistical analyses, would depend on the specific industrial process and the type of material being produced .
Drug Design
- Comprehensive and Detailed Summary of the Application: 1-Phenylpiperazine and its derivatives have been used in the design of novel hA (3) adenosine receptor (AR) antagonists . These antagonists can have various therapeutic applications, including the treatment of pain, inflammation, depression, anxiety, and certain types of cancer .
- Detailed Description of the Methods of Application or Experimental Procedures: The design of these drugs typically involves the synthesis of various 1-Phenylpiperazine derivatives, followed by testing their binding affinity and activity at the hA (3) AR . This can involve various biochemical and pharmacological assays .
- Thorough Summary of the Results or Outcomes Obtained: The outcomes of these studies can include the identification of novel drug candidates with high potency and selectivity for the hA (3) AR . The specific results, including any quantitative data or statistical analyses, would depend on the specific study .
Industrial Material Production
- Comprehensive and Detailed Summary of the Application: 1-Phenylpiperazine is used in the manufacture of various industrial materials . This includes plastics, resins, pesticides, and brake fluid .
- Detailed Description of the Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures can vary widely depending on the specific industrial process and the type of material being produced. Typically, 1-Phenylpiperazine would be used as a reactant in a chemical synthesis process .
- Thorough Summary of the Results or Outcomes Obtained: The outcomes of these processes are the production of various industrial materials. The specific results, including any quantitative data or statistical analyses, would depend on the specific industrial process and the type of material being produced .
Drug Design
- Comprehensive and Detailed Summary of the Application: 1-Phenylpiperazine and its derivatives have been used in the design of novel hA (3) adenosine receptor (AR) antagonists . These antagonists can have various therapeutic applications, including the treatment of pain, inflammation, depression, anxiety, and certain types of cancer .
- Detailed Description of the Methods of Application or Experimental Procedures: The design of these drugs typically involves the synthesis of various 1-Phenylpiperazine derivatives, followed by testing their binding affinity and activity at the hA (3) AR . This can involve various biochemical and pharmacological assays .
- Thorough Summary of the Results or Outcomes Obtained: The outcomes of these studies can include the identification of novel drug candidates with high potency and selectivity for the hA (3) AR . The specific results, including any quantitative data or statistical analyses, would depend on the specific study .
安全和危害
属性
IUPAC Name |
1-phenylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-2-4-10(5-3-1)12-8-6-11-7-9-12/h1-5,11H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTJYBJCZXZGCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2210-93-7 (mono-hydrochloride), 4004-95-9 (di-hydrochloride) | |
| Record name | Phenylpiperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092546 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8057855 | |
| Record name | Phenylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8057855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylpiperazine | |
CAS RN |
92-54-6 | |
| Record name | 1-Phenylpiperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylpiperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092546 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperazine, 1-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8057855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-phenylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.969 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-PHENYLPIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9225CBI7D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

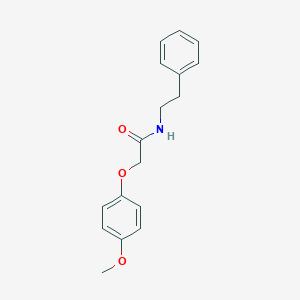
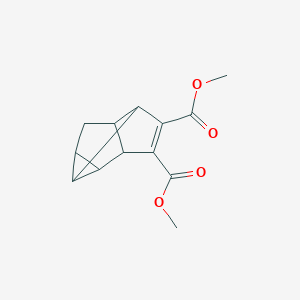
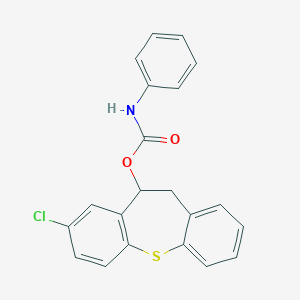
![Benzenemethanol, 4-[(4-methoxyphenyl)azo]-](/img/structure/B188646.png)
![7-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B188647.png)
![(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl) N-tert-butylcarbamate](/img/structure/B188648.png)
